molecular formula C20H21F2N3O2S B12251951 N-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

N-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B12251951
M. Wt: 405.5 g/mol
InChI Key: YOFMMLQIUKBMAH-UHFFFAOYSA-N
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Description

N-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of phenylpyrrolines This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperidine ring, and a difluorophenyl group

Properties

Molecular Formula

C20H21F2N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C20H21F2N3O2S/c1-24(20-17-4-2-3-5-19(17)28(26,27)23-20)16-8-10-25(11-9-16)13-14-12-15(21)6-7-18(14)22/h2-7,12,16H,8-11,13H2,1H3

InChI Key

YOFMMLQIUKBMAH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=C(C=CC(=C2)F)F)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions, including halogenation and amination, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets within the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,5-Difluorophenyl)ethyl]-N-methyl-3-(4-methyl-1-piperazinyl)-1-propanamine
  • (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide

Uniqueness

N-[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine stands out due to its unique combination of structural features, including the benzothiazole ring and the difluorophenyl group.

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